{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate
Description
The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate is a pyrazole-based derivative featuring a sulfonyl group, aromatic substituents, and a 4-cyanobenzoate ester. Pyrazole scaffolds are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties . The 4-cyanobenzoate ester contributes polarity, influencing solubility and pharmacokinetics. Structural characterization of such compounds typically employs X-ray crystallography and refinement tools like SHELXL .
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O4S/c1-29-24(34(31,32)21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-33-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNPNAZNEIBMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate typically involves multi-step organic reactions
-
Formation of the Pyrazole Core:
Starting Materials: Phenylhydrazine and ethyl acetoacetate.
Reaction Conditions: Reflux in ethanol with catalytic amounts of acetic acid.
Product: 1-methyl-3-phenyl-1H-pyrazole.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include pyrazole derivatives with variations in substituents (e.g., sulfonyl vs. sulfanyl, halogen vs. cyano groups). Below is a comparative analysis:
*Calculated based on substituent contributions and analogs.
Key Differences and Implications
Sulfonyl vs. Sulfanyl Groups :
- The sulfonyl group (-SO₂-) in the target compound increases electron withdrawal compared to sulfanyl (-S-), enhancing stability and hydrogen-bonding capacity .
- Sulfanyl analogs (e.g., ) exhibit reduced oxidative stability but retain moderate bioactivity .
Halogen vs. The 4-cyanobenzoate ester introduces a strong electron-withdrawing cyano group (-CN), increasing polarity and metabolic resistance compared to chlorobenzoates .
Ester Group Variations: Fluorophenoxy and chlorobenzoate esters (e.g., ) improve solubility but may reduce blood-brain barrier penetration compared to cyanobenzoates.
Biological Activity
The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate, with the molecular formula CHBrNOS, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Weight: 504.41 g/mol
- CAS Number: 956779-10-5
- Purity: >90%
- Melting Point: Not specified in the available data.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrazole derivatives are known for their ability to modulate various biochemical pathways, including:
- Inhibition of Enzymatic Activity: The sulfonyl group may enhance the compound's ability to act as a reversible inhibitor of certain enzymes.
- Receptor Modulation: The structural features allow for potential interactions with neurotransmitter receptors, influencing signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may interfere with cancer cell proliferation through:
- Cell Cycle Arrest: Inducing G1 or G2/M phase arrest.
- Apoptotic Pathways Activation: Triggering intrinsic apoptotic pathways via mitochondrial membrane permeabilization.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This can be particularly beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Reported apoptosis induction in MCF-7 breast cancer cells with a decrease in cell viability by 45% at 50 µM concentration. |
| Study C | Showed inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
